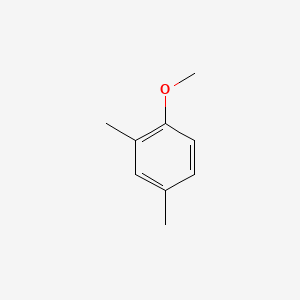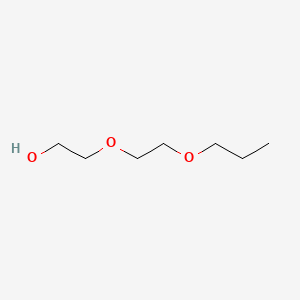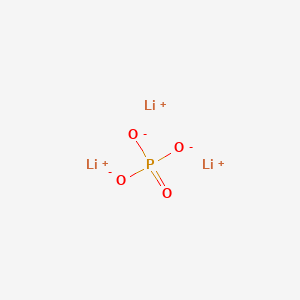
Lithium phosphate
Overview
Description
Lithium phosphate is a natural form of lithium orthophosphate . It is used in the fabrication of lithium-ion batteries . This compound is majorly used in the form of a conductive thin-film electrolyte for the fabrication of a variety of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries .
Synthesis Analysis
Lithium Iron Phosphate (LiFePO4) is a high-performance cathode material for Lithium Ion Batteries . It can be produced using sol-gel deposition which results in increased homogeneity . A typical X-ray diffractogram and FTIR spectrum of a LiFePO4 sample obtained by microwave-assisted hydrothermal synthesis at 200 °C for 10 min has been reported .Molecular Structure Analysis
This compound influences the structural and lithium-ion conducting properties of lithium aluminum titanium phosphate pellets . The unit cell volume and crystallographic density scale with Mn content; the percentage of Fe and/or Mn in Li positions is below 1.5%, which is comparable to reference samples .Chemical Reactions Analysis
This compound precipitation in a supersaturated solution has been studied by monitoring the turbidity of a well-stirred reactant mixture at different concentrations and temperatures . Also, this compound reacts with solid-phase oxidant sodium persulfate (Na2S2O8) as a mechanochemical co-grinding agent .Physical And Chemical Properties Analysis
Basic this compound and stoichiometric this compound have been prepared and their catalytic properties were compared . The melt LMFP samples show higher electrical conductivity at similar pellet density than LFP (0% Mn) and LMFP (79% Mn) reference samples made by traditional methods .Scientific Research Applications
Inhibition of Enzymatic Activity
Lithium phosphate plays a role in inhibiting the activity of certain enzymes. It's been found that therapeutic concentrations of lithium can inhibit inositol-1-phosphatase activity in human erythrocytes (Agam & Livne, 1989)(Agam & Livne, 1989). This inhibition is associated with increased levels of inositol-1-phosphate in various mammalian cells.
Influence on Inositol Phosphate Levels
Lithium has been shown to elevate myo-inositol 1-phosphate levels in the cerebral cortex of rats, an effect that was completely inhibited by atropine (Allison et al., 1976)(Allison et al., 1976). This suggests lithium's impact on cerebral inositol phosphate metabolism.
Effects on Neurotransmission
Kennedy, Challiss, & Nahorski (1989)(Kennedy et al., 1989) found that lithium can interfere with the metabolism of inositol phosphates in the brain, which may underlie its therapeutic action in manic-depressive illness. It enhanced the accumulation of inositol monophosphate while suppressing the accumulation of inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate in cerebral cortex slices.
Enzyme Structure and Mechanism
Patel et al. (2002)(Patel et al., 2002) reported the crystal structure of an enzyme displaying both inositol-polyphosphate-1-phosphatase and 3'-phosphoadenosine-5'-phosphate phosphatase activities, which are targets of lithium therapy. The study provides insight into the enzyme's reaction mechanism and how lithium acts as an inhibitor.
Impact on Inositol Phospholipid Metabolism
Godfrey et al. (1989)(Godfrey et al., 1989) found that subacute or chronic in vivo lithium treatment reduces agonist-stimulated inositol phospholipid metabolism in the cerebral cortex. This persistent inhibition appears to be at the level of G-protein–phospholipase C coupling.
Potential for Neuroprotective and Neurotoxic Effects
The use of lithium has been linked to both neuroprotective and neurotoxic consequences. Fountoulakis et al. (2008)(Fountoulakis et al., 2008) conducted a systematic review of existing data on long-term lithium therapy and found conflicting evidence regarding its neuroprotective or neurotoxic effects, suggesting the need for further research in this area.
Safety and Hazards
Future Directions
The lithium iron phosphate battery offers an alternative in the electric vehicle market . Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .
Mechanism of Action
Target of Action
Lithium phosphate primarily targets several enzymes and proteins in the body. It is known to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
This compound interacts with its targets by competing with other ions, particularly magnesium and sodium . By displacing these ions, this compound can inhibit the activity of targeted enzymes . For instance, it inhibits GSK-3, a key enzyme involved in various cellular processes, including cell division and insulin regulation . Similarly, this compound inhibits inositol monophosphatase, thereby affecting the phosphatidylinositol signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects can lead to neuroprotective outcomes, particularly in the context of neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of this compound is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring remains a key component of clinical surveillance due to lithium’s narrow therapeutic index .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and significant. It has neuroprotective properties, reducing neuronal damage in conditions like Alzheimer’s disease by acting on multiple neuropathological targets . It also has mood-stabilizing effects, making it an effective treatment for bipolar disorder . Furthermore, this compound can lead to changes in neurotransmission and gene transcription .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . On the other hand, this compound is an important material in battery technology and catalysis, and its precipitation in a supersaturated solution has been studied for its kinetics . The environmental impact of this compound batteries has also been analyzed, with a focus on their potential for environmental emission reduction .
Biochemical Analysis
Biochemical Properties
Lithium phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, often acting as a competitive inhibitor for other cations, particularly sodium and magnesium . The nature of these interactions is primarily competitive, with this compound mimicking the structure of these other ions and binding to their active sites .
Cellular Effects
This compound can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium, a component of this compound, is known to inhibit GSK-3, a kinase involved in numerous cellular processes, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. One of the key mechanisms is the inhibition of GSK-3, which leads to changes in gene expression and impacts various cellular processes . Additionally, this compound may bind to other biomolecules, affecting enzyme activity and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can precipitate in a supersaturated solution, with the kinetics of this process being influenced by various factors . Furthermore, this compound has been found to have a significant impact on the cycling stability of lithium-ion batteries, indicating its potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that lithium, a component of this compound, can have beneficial effects on motor behavior in zebrafish at certain dosages . At higher doses, lithium can lead to significant polydipsia in both healthy controls and mutant mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Unlike other biologically significant ions, lithium is not closely regulated in body fluids . It is absorbed from the soil through roots and transferred to various organs or tissues through phosphate transporters .
properties
| { "Design of the Synthesis Pathway": "The synthesis of lithium phosphate can be achieved through a precipitation reaction between lithium hydroxide and phosphoric acid.", "Starting Materials": [ "Lithium hydroxide", "Phosphoric acid" ], "Reaction": [ "Dissolve lithium hydroxide in water to form a solution.", "Dissolve phosphoric acid in water to form a separate solution.", "Slowly add the phosphoric acid solution to the lithium hydroxide solution while stirring continuously.", "A white precipitate of lithium phosphate will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the lithium phosphate in an oven at a low temperature." ] } | |
CAS RN |
10377-52-3 |
Molecular Formula |
H3LiO4P |
Molecular Weight |
105.0 g/mol |
IUPAC Name |
trilithium;phosphate |
InChI |
InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
OQPHEVHDBFEJRQ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |
Canonical SMILES |
[Li].OP(=O)(O)O |
Other CAS RN |
10377-52-3 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




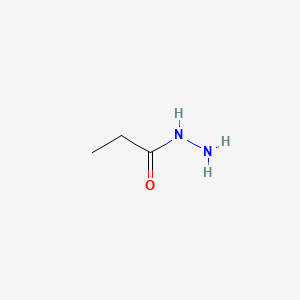

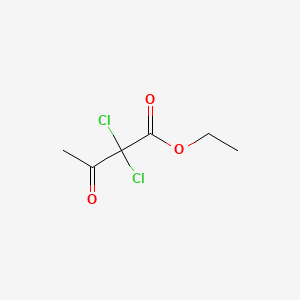
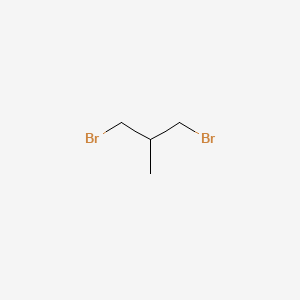

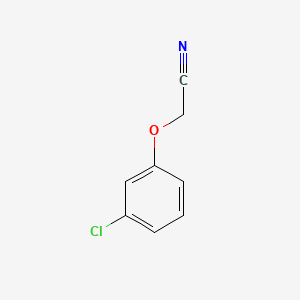
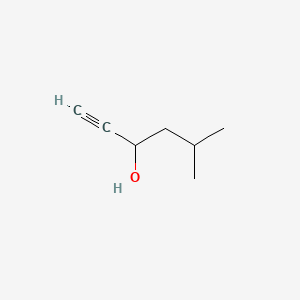
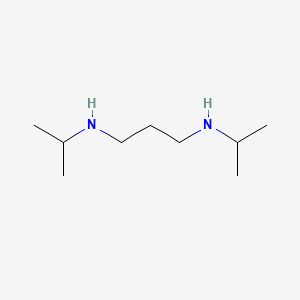


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
